![molecular formula C14H23NO4 B2931538 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 2138124-99-7](/img/structure/B2931538.png)
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, commonly known as Boc-ASN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. Boc-ASN is a spirocyclic compound that contains a non-planar structure, making it an interesting molecule for exploring new chemical reactions and properties.
Scientific Research Applications
Protective Group Chemistry
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is utilized in the development of new reagents for the introduction of Boc protecting groups to amines. Boc-OASUD, a derivative of this compound, reacts with amino acids and their esters at room temperature in the presence of a base to yield N-Boc-amino acids and their esters with high purity and good yields. This process offers an advantage over traditional methods by being solid, more stable, and not requiring racemization, making it a valuable alternative for peptide synthesis and modification of amino acids (Rao et al., 2017).
Conformational Analysis and Peptide Mimetics
Research on spirolactams, which are conformationally restricted pseudopeptides, involves the synthesis of derivatives related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. Conformational analyses of these derivatives have demonstrated their potential as mimetics for gamma-turns or distorted type II beta-turns in peptides, offering insights into peptide structure and function (Fernandez et al., 2002).
Supramolecular Chemistry
Studies on cyclohexane-5-spirohydantoin derivatives, which include compounds structurally related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, explore the relationship between molecular structure and crystal structure. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).
Organic Synthesis and Chemical Reactivity
The chemical reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound closely related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, has been explored in reactions with N,N-dimethylformamide dimethyl acetal. This research provides insights into the synthesis of spirocyclic compounds with potential biological activity, contributing to the development of new synthetic methodologies and understanding of reaction mechanisms (Moskalenko & Boev, 2012).
Safety and Hazards
The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(11(16)17)9-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJOBDBLUZYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid |
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